nor-3
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Overview
Description
Nor-3: is a nitric oxide donor compound known for its biological and pharmacological effects. It is a non-thiol-based nitric oxide donor that exhibits strong vasodilatory effects in various animal models, including rat aorta, rabbit aorta, and dog coronary artery . This compound also shows potent inhibitory activities against antiplatelet aggregation and thrombus formation, making it a valuable compound in cardiovascular research .
Preparation Methods
The preparation of Nor-3 involves several synthetic routes and reaction conditions. One common method includes the reaction of an organic halide with a metal to form a metal-carbon bond. This can be achieved through metal displacement, metathesis, or hydrometallation reactions . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and quality .
Chemical Reactions Analysis
Nor-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce nitric oxide and other nitrogen oxides, while reduction reactions may yield amines and other reduced nitrogen compounds .
Scientific Research Applications
Nor-3 has a wide range of scientific research applications. In chemistry, it is used as a nitric oxide donor in various experiments to study the effects of nitric oxide on different chemical reactions . In biology, this compound is used to investigate the role of nitric oxide in cellular signaling and vascular function . In medicine, it has potential therapeutic applications in treating cardiovascular diseases, such as hypertension and angina, due to its vasodilatory and antiplatelet aggregation effects . In industry, this compound is used in the development of new drugs and therapeutic agents targeting nitric oxide pathways .
Mechanism of Action
The mechanism of action of Nor-3 involves the release of nitric oxide, which acts as a signaling molecule in various physiological processes. Nitric oxide activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This, in turn, causes smooth muscle relaxation and vasodilation . This compound’s effects on platelet aggregation and thrombus formation are mediated through the inhibition of platelet activation and aggregation pathways .
Comparison with Similar Compounds
Nor-3 is unique among nitric oxide donors due to its non-thiol-based structure, which provides stability and reduces the risk of unwanted side reactions . Similar compounds include other nitric oxide donors, such as sodium nitroprusside and nitroglycerin, which also release nitric oxide but have different chemical structures and stability profiles . This compound’s strong vasodilatory and antiplatelet aggregation effects make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
92454-60-9 |
---|---|
Molecular Formula |
C8H13N3O4 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide |
InChI |
InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7- |
InChI Key |
MZAGXDHQGXUDDX-JSRXJHBZSA-N |
SMILES |
CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] |
Isomeric SMILES |
CC/C(=C\C(=N\O)\C(=O)N)/C(C)[N+](=O)[O-] |
Canonical SMILES |
CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] |
Synonyms |
4-ethyl-2-(hydroxyimino)-5-nitro-3-hexenamide 4-ethyl-2-hydroxyimino-5-nitro-3-hexenamide 4-ethyl-2-hydroxyimino-5-nitro-3-hexenecarboxamide ethyl-2-(hydroxyamino)-5-nitro-3-hexenamide FK 409 FK-409 NOR-3 cpd NOR3 hexenamide cpd |
Origin of Product |
United States |
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